molecular formula C14H17FN4O2 B10907353 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline

Cat. No. B10907353
M. Wt: 292.31 g/mol
InChI Key: SXFXPJAQWXGPKR-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline is a complex organic compound that features a pyrazole ring, a fluorine atom, and a nitro group

Preparation Methods

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline typically involves multiple steps One common method includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketoneIndustrial production methods may employ catalytic processes and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific functionalities.

    Biological Studies: It can be used as a probe to study biological pathways and interactions

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and physical properties.

properties

Molecular Formula

C14H17FN4O2

Molecular Weight

292.31 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline

InChI

InChI=1S/C14H17FN4O2/c1-4-18-9-11(10(2)16-18)8-17(3)14-6-5-12(19(20)21)7-13(14)15/h5-7,9H,4,8H2,1-3H3

InChI Key

SXFXPJAQWXGPKR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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